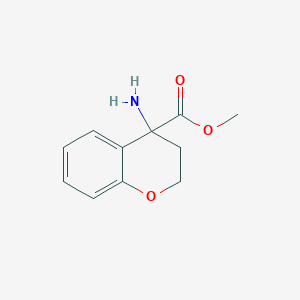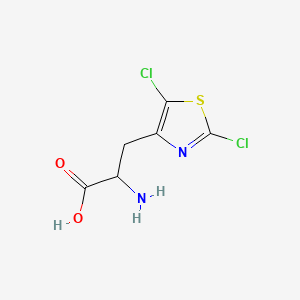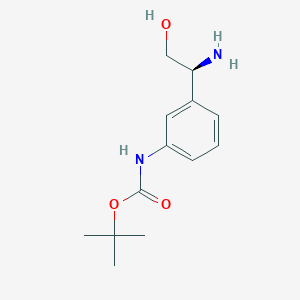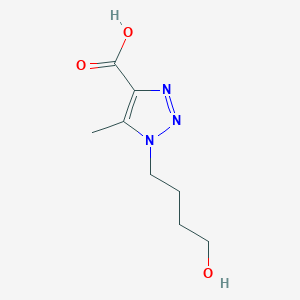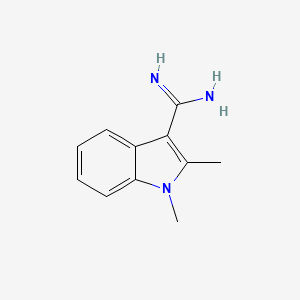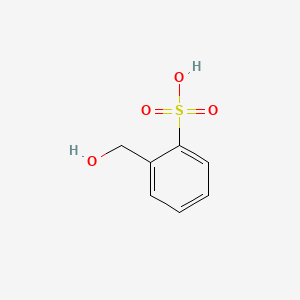
Ethyl O-(tert-butyl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method is to start with the amino acid, such as L-serine, and protect the amino group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The hydroxyl group of serine can then be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production methods for ethyl (2S)-2-amino-3-(tert-butoxy)propanoate often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. Catalytic processes, such as the use of zinc-hydroxyapatite columns for selective deprotection of the Boc group, are employed to enhance efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(I) catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield tert-butoxy ketones, while reduction with LiAlH4 can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active amino acid derivative .
Comparación Con Compuestos Similares
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-amino-3-(tert-butoxycarbonyl)propanoate: This compound has a similar structure but with a tert-butoxycarbonyl group instead of a tert-butoxy group.
Ethyl (2S)-2-amino-3-(tert-butyl)propanoate: This compound lacks the oxygen atom in the tert-butyl group, resulting in different reactivity and properties.
Ethyl (2S)-2-amino-3-(tert-butoxycarbonyl)butanoate: This compound has an additional carbon in the backbone, which can affect its steric and electronic properties
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate stands out due to its unique combination of functional groups, which confer distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
Clave InChI |
IDGZFRIRJWMSFZ-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](COC(C)(C)C)N |
SMILES canónico |
CCOC(=O)C(COC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)

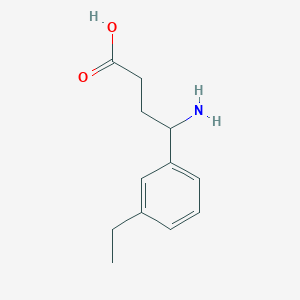


![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)

